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Compound of Interest

Compound Name: Diethyl 2,5-dihydroxyterephthalate

Cat. No.: B181162 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed protocols, crystallographic data, and troubleshooting guidance for

the crystal structure refinement of Diethyl 2,5-dihydroxyterephthalate.

Experimental Protocols
This section outlines the key methodologies for obtaining and analyzing crystals of Diethyl 2,5-
dihydroxyterephthalate.

1. Synthesis and Crystallization

Diethyl 2,5-dihydroxyterephthalate is commercially available from several suppliers.[1][2] For

researchers opting for in-house synthesis, a common route involves the esterification of 2,5-

dihydroxyterephthalic acid. The acid precursor can be synthesized via processes such as the

carboxylation of hydroquinone or the hydrolysis of 2,5-dihaloterephthalic acid.[3][4]

Recommended Crystallization Protocol:

Dissolve the synthesized or procured Diethyl 2,5-dihydroxyterephthalate powder in a

minimal amount of hot dioxane.

Allow the solution to cool slowly to room temperature.

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation

of the solvent over several days.[1]
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2. X-ray Diffraction Data Collection

A standard protocol for single-crystal X-ray diffraction is as follows:

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: Data is collected on a diffractometer equipped with a suitable X-ray source

(e.g., Mo Kα radiation, λ = 0.71073 Å).

Temperature: To minimize thermal motion and obtain higher quality data, data collection is

performed at a low temperature, such as 200 K.[1]

Data Processing: The collected diffraction images are processed (integrated and scaled)

using appropriate software to generate a reflection file.

3. Structure Solution and Refinement

Space Group Determination: The space group is determined from the systematic absences

in the diffraction data.

Structure Solution: The initial crystal structure model is typically solved using direct methods.

[5]

Refinement: The structural model is refined against the experimental data using a full-matrix

least-squares method on F², a standard procedure in modern crystallography. This iterative

process involves adjusting atomic positions, displacement parameters, and occupancies to

minimize the difference between observed and calculated structure factors. Software such as

SHELXL is commonly used for this purpose.

Data Presentation
The following tables summarize the key crystallographic data and structural parameters for

Diethyl 2,5-dihydroxyterephthalate, as determined at 200 K.[1]

Table 1: Crystallographic Data and Refinement Details
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Parameter Value

Chemical Formula C₁₂H₁₄O₆

Formula Weight 254.24 g/mol

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 8.886 (1)

b (Å) 7.555 (1)

c (Å) 16.680 (1)

β (°) 90.54 (1)

Volume (Å³) 1119.5 (2)

Z (molecules/unit cell) 4

Calculated Density (g/cm³) 1.508

Radiation Mo Kα (λ = 0.71073 Å)

Temperature (K) 200

Final R₁ [I > 2σ(I)] 0.041

wR₂ (all data) 0.115

Goodness-of-Fit (S) 1.04

CCDC Deposition Number 128054

Data sourced from the crystallographic study reported in Acta Crystallographica Section C,

C52, 2011-2013 (1996).[1][6]

Table 2: Key Hydrogen Bond Geometries (Å, °)
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D—H···A D-H H···A D···A D—H···A Angle

O1—H1···O2

(intramolecular)
0.93(2) 1.92(2) 2.672(1) 144(2)

O1—H1···O2ⁱ

(intermolecular)
0.93(2) 2.08(2) 2.923(1) 152(2)

Symmetry code: (i) x, 1+y, z. The structure features a bifurcated hydrogen bond where each

hydroxyl proton engages in both an intramolecular and an intermolecular interaction.[1]

Visualizations
The following diagram illustrates the typical workflow for solving and refining a small-molecule

crystal structure.
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Caption: Experimental workflow for the crystal structure determination of Diethyl 2,5-
dihydroxyterephthalate.

Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the experimental

process.

Frequently Asked Questions (FAQs)

Q1: What is the established crystal system and space group for Diethyl 2,5-
dihydroxyterephthalate? A1: The compound crystallizes in the monoclinic crystal system
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with the centrosymmetric space group P2₁/n.[1]

Q2: What is the recommended solvent for growing high-quality single crystals? A2: Dioxane

has been successfully used to grow single crystals suitable for X-ray diffraction via slow

evaporation.[1]

Q3: Where can I access the raw crystallographic data (CIF file)? A3: The crystallographic

information file (CIF) can be obtained from the Cambridge Crystallographic Data Centre

(CCDC) using the deposition number 128054.[6]

Troubleshooting Guide

Q1: My refinement has stalled with high R-factors (e.g., R₁ > 10%). What are some potential

causes? A1: High R-factors can indicate several problems. First, check your data quality

(R_int or R_merge). If the data is poor, a new, better crystal may be needed. Second, verify

the space group assignment; incorrect symmetry is a common error.[7] Third, the structure

may exhibit disorder, particularly in the flexible ethyl ester groups, which requires special

modeling. Finally, severe twinning could be present, which requires specific treatment during

data processing and refinement.

Q2: I am having difficulty locating and refining the hydroxyl (O-H) hydrogen atoms. What is

the best approach? A2: The hydroxyl hydrogens can often be located in the difference

Fourier map after the non-hydrogen atoms have been refined anisotropically. Due to the

observed bifurcated hydrogen bonding in this structure, their positions are critical.[1] If they

are not clearly visible, they can be placed geometrically and refined using constraints (e.g.,

AFIX instructions in SHELXL) to maintain reasonable O-H distances and H-O-C angles.

Q3: The thermal ellipsoids (ADPs) for the ethyl groups are unusually large or non-spherical.

How should I handle this? A3: Large or misshapen ADPs often indicate static or dynamic

disorder. The ethyl chains are flexible and can adopt multiple conformations in the crystal

lattice. This can be modeled by splitting the disordered atoms over two or more positions

(using PART instructions in SHELXL) and refining their relative occupancies. Geometric and

ADP similarity restraints (e.g., DFIX, SIMU, DELU) are typically required to maintain

chemical sense and stabilize the refinement.
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Q4: My crystals are very small and diffract weakly, leading to low-resolution data. Can I still

get a reasonable structure? A4: Yes, but with care. Ensure you collect data for as long as

possible to improve signal-to-noise. Even weak, high-angle data should be included in the

refinement, as modern refinement programs can weight it appropriately.[8] For low-resolution

data, it is crucial to use geometric restraints on bond lengths and angles to maintain a

chemically reasonable model. If available, using a synchrotron X-ray source can dramatically

improve data quality from small crystals.

Q5: What is the meaning of the key refinement statistics like R₁, wR₂, and Goodness-of-Fit

(GooF)? A5:

R₁ is the traditional R-factor, which measures the agreement between the observed and

calculated structure factor amplitudes. A value below 5% (0.05) is excellent for small

molecules.

wR₂ is a weighted R-factor based on squared structure factor intensities (F²). It is

considered a more robust indicator of refinement quality because it includes all reflection

data.

Goodness-of-Fit (GooF or S) should be close to 1.0 for a good refinement. A value

significantly larger than 1 may indicate an incorrect model or improperly weighted data,

while a value much less than 1 could suggest the data was overestimated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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